

Spectroscopic Characterization of TCFH Reagent: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate*

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Introduction

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a versatile reagent in organic synthesis, primarily utilized for the activation of carboxylic acids in the formation of amide and ester bonds.[1][2] It offers a mild and efficient alternative to traditional coupling reagents, with the significant advantage of not being a skin sensitizer.[3][4] This guide provides a comprehensive overview of the spectroscopic characterization of TCFH and its key intermediates, along with detailed experimental protocols for its application in common organic transformations. While the full chemical name provided in the prompt was N,N,N',N'-Tetramethyl-S-(1-oxo-1H-inden-2-yl)thiuronium hexafluorophosphate, the widely studied reagent abbreviated as TCFH is **N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate**, which will be the focus of this technical guide.

Spectroscopic Data

The spectroscopic characterization of TCFH is crucial for understanding its reactivity and for monitoring the progress of reactions in which it is involved. The primary techniques used for this purpose are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the formation and consumption of key species in TCFH-mediated reactions in real-time. The table below summarizes key IR absorption frequencies for reactants, intermediates, and products observed during amide and ester synthesis.

Species	Functional Group	Characteristic Absorption (cm ⁻¹)	Context
2-Furoic Acid	C=O (Carboxylic Acid)	1680	Starting material for amide synthesis.[3][5]
Carboxylic Acid	O-H Stretch	2000-3300 (broad)	Disappearance of this broad signal indicates consumption of the starting carboxylic acid.[3][5]
Anhydride Intermediate	C=O Stretch	1813	Observed as a transient intermediate in esterification reactions when TCFH is added to a mixture of a carboxylic acid and pyridine.[6]
Ester Product	C=O (Ester)	1724	Formation of the final ester product.[6]
N-Acyl Imidazolium Intermediate	C=O Stretch	1765	A key reactive intermediate in TCFH-NMI mediated amide bond formation.[7]
Amide Product (Amide 2a)	C=O (Amide)	1688 and 1626	C=O stretches observed in the final amide product.[3][5]
Amide Product (Amide 2b)	C=O (Amide)	1621	C=O stretch observed in the final amide product.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of the products formed in TCFH-mediated reactions and for characterizing the intermediates.

- ^1H and ^{13}C NMR: Detailed ^1H and ^{13}C NMR spectra for a wide range of amide and ester products synthesized using TCFH are available in the supporting information of several publications.[6][7][8] These spectra are used to confirm the successful formation of the desired products by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the newly formed molecules.
- Intermediate Characterization: NMR has been used to characterize the complex formed between TCFH and N-methylimidazole (NMI), as well as the subsequent N-acyl imidazolium intermediate.[7] For the N-acyl imidazolium intermediate, ^1H - ^{13}C HMBC cross-peaks are observed from the imidazolium protons to the carbonyl carbon.[7]
- 2D NMR: Techniques such as COSY, HSQC, and HMBC are employed for the complete structural assignment of complex products.[3][5][9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the products and intermediates in TCFH-mediated reactions. It has been instrumental in supporting the proposed structures of key intermediates like the N-acyl imidazolium ion.[7]

UV-Vis Spectroscopy

A search for UV-Vis spectroscopic data for TCFH revealed information for a thermochromic tricyanofuran hydrazone chromophore, which is also abbreviated as TCFH.[10] This compound is structurally different from the TCFH coupling reagent and therefore, its UV-Vis data is not relevant to the spectroscopic characterization of **N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate**.

Experimental Protocols

The following are generalized experimental protocols for amide and ester synthesis using TCFH.

Amide Bond Formation using TCFH-NMI

This protocol is adapted from a procedure for the synthesis of medicinally relevant amides.[\[3\]](#)
[\[5\]](#)

Materials:

- Carboxylic acid (e.g., 2-furoic acid)
- Amine (e.g., N-Boc-piperazine)
- Acetonitrile (solvent)
- N-methylimidazole (NMI)
- TCFH

Procedure:

- In a reaction vial, combine the carboxylic acid (1.0 eq.), the amine (1.0 eq.), acetonitrile, and N-methylimidazole (2.1 eq.).
- Stir the mixture at room temperature.
- Add TCFH (1.1 eq.) in a single portion.
- Continue stirring at room temperature for 30-60 minutes.
- Upon completion of the reaction, add water to precipitate the product.
- Cool the mixture in an ice bath to enhance crystallization.
- Isolate the solid product by suction filtration and air-dry.
- Characterize the product by IR, NMR, and MS.

Esterification using TCFH and Pyridine

This protocol is based on a study on the use of TCFH for esterification.[\[6\]](#)

Materials:

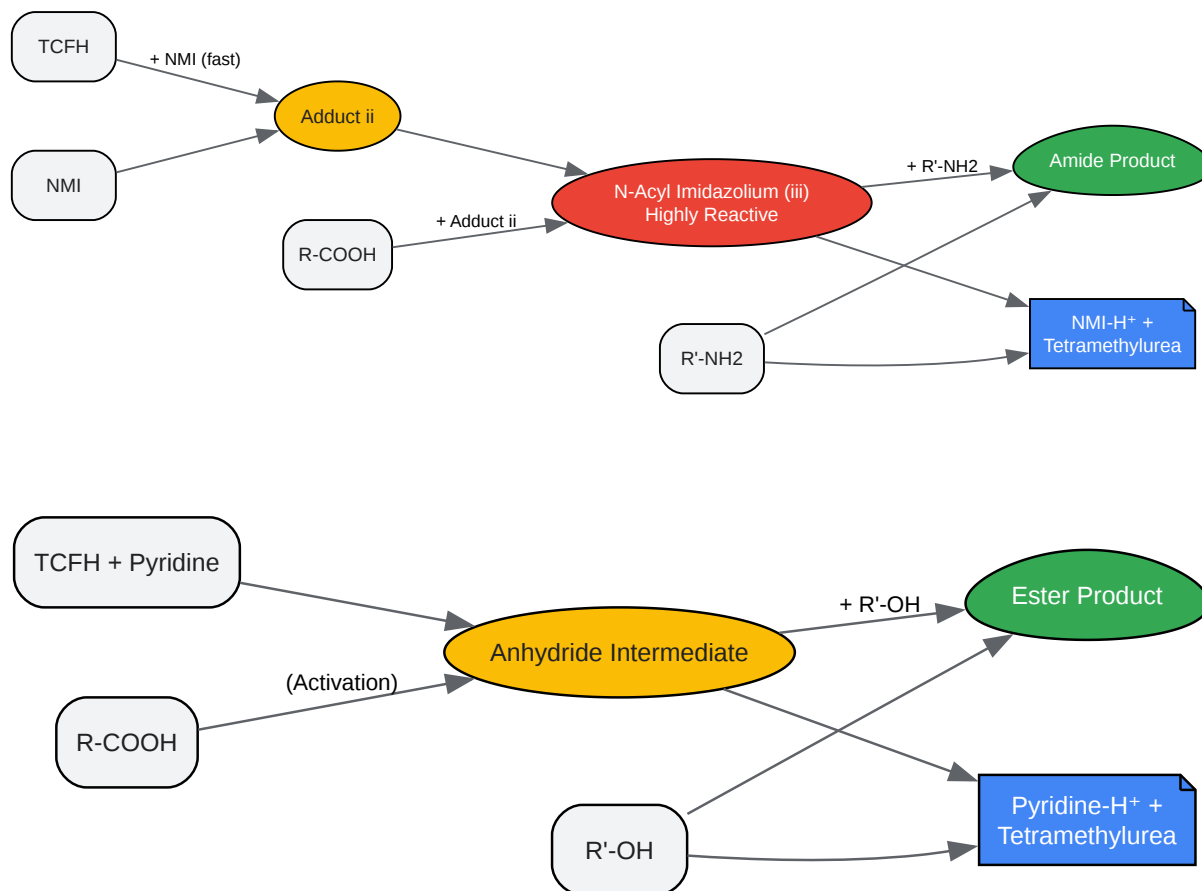
- Carboxylic acid
- Alcohol
- Dichloromethane (DCM) (solvent)
- Pyridine
- TCFH

Procedure:

- To a solution of the carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and pyridine (3.1 eq.) in dichloromethane, add TCFH (1.1 eq.).
- Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or IR spectroscopy).
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product by column chromatography to obtain the pure ester.
- Characterize the product by IR, NMR, and MS.

Reaction Mechanisms and Workflows

The mechanism of TCFH-mediated acylation reactions has been studied using spectroscopic methods. The following diagrams illustrate the proposed pathways for amide and ester formation.



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